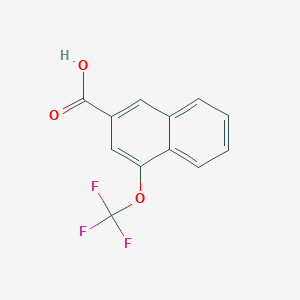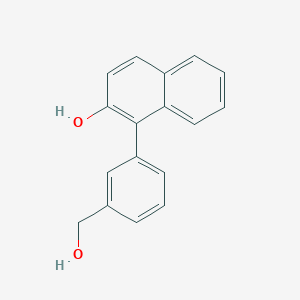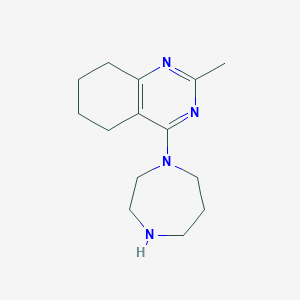
4-(1,4-Diazepan-1-yl)-2-methyl-5,6,7,8-tetrahydroquinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,4-Diazepan-1-yl)-2-methyl-5,6,7,8-tetrahydroquinazoline is a heterocyclic compound that features a diazepane ring fused to a tetrahydroquinazoline structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,4-Diazepan-1-yl)-2-methyl-5,6,7,8-tetrahydroquinazoline typically involves the formation of the diazepane ring followed by its fusion with the tetrahydroquinazoline core. One common method involves the reductive amination of an appropriate aminoketone precursor using imine reductase enzymes . This method allows for the formation of chiral diazepane structures with high enantioselectivity.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that include the preparation of intermediates followed by their cyclization and functionalization. The use of catalytic systems and optimized reaction conditions is crucial to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(1,4-Diazepan-1-yl)-2-methyl-5,6,7,8-tetrahydroquinazoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the diazepane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the diazepane ring.
Aplicaciones Científicas De Investigación
4-(1,4-Diazepan-1-yl)-2-methyl-5,6,7,8-tetrahydroquinazoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structure allows it to interact with biological targets, making it useful in biochemical studies.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways.
Industry: The compound can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(1,4-Diazepan-1-yl)-2-methyl-5,6,7,8-tetrahydroquinazoline involves its interaction with specific molecular targets. For example, similar compounds like Ripasudil act as Rho-associated kinase inhibitors, affecting smooth muscle contractions and other physiological functions . The compound may exert its effects through similar pathways, targeting proteins and enzymes involved in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Ripasudil: A Rho-associated kinase inhibitor used for treating glaucoma and ocular hypertension.
Suvorexant: A dual-orexin receptor antagonist used for treating insomnia.
Uniqueness
4-(1,4-Diazepan-1-yl)-2-methyl-5,6,7,8-tetrahydroquinazoline is unique due to its specific structural features, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C14H22N4 |
|---|---|
Peso molecular |
246.35 g/mol |
Nombre IUPAC |
4-(1,4-diazepan-1-yl)-2-methyl-5,6,7,8-tetrahydroquinazoline |
InChI |
InChI=1S/C14H22N4/c1-11-16-13-6-3-2-5-12(13)14(17-11)18-9-4-7-15-8-10-18/h15H,2-10H2,1H3 |
Clave InChI |
DBPDNQSGILWWLH-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(CCCC2)C(=N1)N3CCCNCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


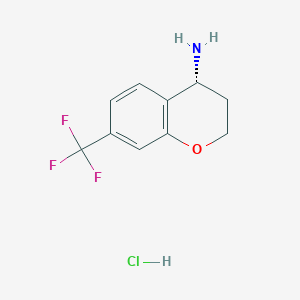
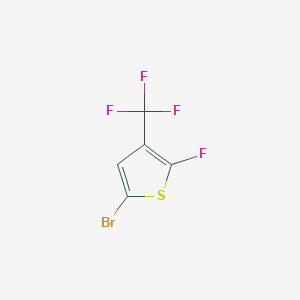


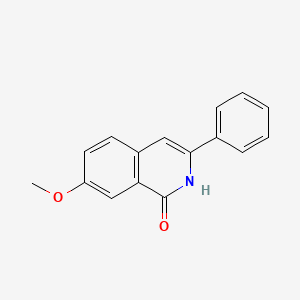



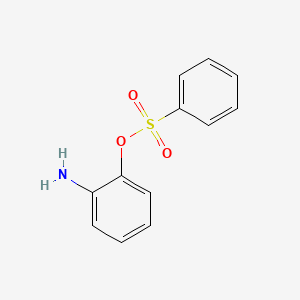
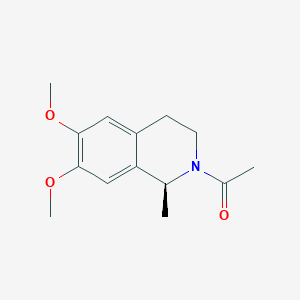
![5-Nitro-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-2-one](/img/structure/B11862993.png)
